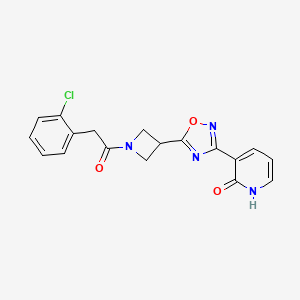
3-(5-(1-(2-(2-chlorophenyl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(1-(2-(2-chlorophenyl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H15ClN4O3 and its molecular weight is 370.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(5-(1-(2-(2-chlorophenyl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H19ClN4O3, with a molecular weight of approximately 410.9 g/mol. The structure features several bioactive moieties, including an azetidine ring and a 1,2,4-oxadiazole scaffold, which are known for their diverse biological activities.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of compounds containing the 1,3,4-oxadiazole moiety. The biological activity of This compound can be summarized as follows:
1. Antibacterial Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:
- Compounds similar in structure have shown potent activity against Staphylococcus aureus and Escherichia coli .
- The presence of the azetidine moiety enhances the binding affinity to bacterial target proteins, leading to effective inhibition of bacterial growth .
2. Antitubercular Effects
Studies have reported that oxadiazole derivatives can inhibit Mycobacterium tuberculosis by targeting key enzymes involved in fatty acid biosynthesis. The compound's structure suggests potential efficacy against tuberculosis .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or fatty acid metabolism.
- Molecular Docking Studies : These studies reveal strong binding affinities to specific bacterial proteins, which could disrupt essential metabolic pathways .
Case Studies
Several research articles provide insights into the biological activity of similar compounds:
Case Study 1: Antimicrobial Efficacy
In a study by Desai et al., various pyridine-based oxadiazole derivatives were tested for antimicrobial effects. The most active compounds demonstrated significant inhibition against S. aureus and E. coli, comparable to standard antibiotics like gentamicin .
Case Study 2: Structure-Activity Relationship
A study focusing on the structural modifications of oxadiazole derivatives showed that specific substitutions enhance antibacterial potency. Compounds with hydrophilic groups exhibited improved activity against resistant strains .
Summary Table of Biological Activities
Propriétés
IUPAC Name |
3-[5-[1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c19-14-6-2-1-4-11(14)8-15(24)23-9-12(10-23)18-21-16(22-26-18)13-5-3-7-20-17(13)25/h1-7,12H,8-10H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRZNJISWJVNQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














